Cas no 129-20-4 (Oxyphenbutazone)

Oxyphenbutazone 化学的及び物理的性質
名前と識別子
-
- 3,5-Pyrazolidinedione,4-butyl-1-(4-hydroxyphenyl)-2-phenyl-
- OXYPHENYL BUTAZONE
- 4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione
- Oxyphenbutazone
- 4-Butyl-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione G 27202
- Etrozolidina
- Idrobutazina
- ossifenbutazone
- Oxazolidin
- Oxi-Fenibutol
- Oxifenylbutazon
- Oxiphenbutazone
- oxyphenbutazon
- p-Oxyphenylbutazone
- Tanderil
- 4-Butyl-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione
- G 27202
- NSC 526053
- Ro 04-4410
- p-Hydroxyphenylbutazone
- 4-Butyl-2-(p-hydroxyphenyl)-1-phenyl-3,5-pyrazolidinedione
- Butapirone
- Californit
- Crovaril
- Flamaril
- Floghene
- Flogitolo
- Flogoril
- Frabel
- Metabolite I
- Neo-Farmadol
- Offitril
- Oxalid
- Oxyphenobutazone
- Rapostan
- Romaxin
- Suganril
- Tandacote
- Tandearil
- Telidal
- Tendearil
- Visubutina
- bm1
- Flogal
- Iridil
- Mysite
- Neofen
- Reumox
- c
- Oxyphenylbutazone
- BM 1
- g27202
- MS-24837
- D08324
- Prestwick3_001049
- SBI-0051471.P003
- Artroflog
- Flegmostam
- Tox21_110414_1
- AKOS024362800
- Spectrum_001073
- Butilene
- M01AA03
- KBio1_000302
- J-005659
- G-29701
- Remazin
- HMS2098A20
- Oxyphenbutazonum
- 1-(p-Hydroxyphenyl)-2-phenyl-3,5-dioxo-4-N-butylpyrazolidine
- BDBM200298
- Aradinum
- 1-p-Hydroxyphenyl-2-phenyl-3,5-dioxo-4-N-butylpyrazolidine
- Hydroxyphenylbutazone
- DivK1c_000302
- HMS500P04
- FT-0673468
- C19494
- 129-20-4
- 1-(p-hydroxyphenyl)-2-phenyl-4-butylpyrazolidine-3,5-dione
- Optimal
- AI3-26792
- Reozon (TN)
- 1-Phenyl-2-(p-hydroxyphenyl)-3,5-dioxo-4-butylpyrazolidine
- Oxyphenbutazone [INN]
- KBioSS_001553
- 3,5-Pyrazolidinedione, 4-butyl-1-(p-hydroxyphenyl)-2-phenyl-(VAN)
- Spectrum2_000153
- 1-Phenyl-2-(p-hydroxyphenyl)-3,5-dioxo-4-n-butylpyrazolidine
- DB03585
- NSC757261
- Oxifenbutazona [INN-Spanish]
- 4-Butyl-2-(4-hydroxyphenyl)-1-phenyl-3,5-dioxopyrazolidine
- OXYPHENBUTAZONE [WHO-DD]
- EN300-761427
- Reozon
- BSPBio_000978
- Piraflogin
- HMS3715A20
- SR-05000001689-1
- OXYPHENBUTAZONE (IARC)
- DTXSID1045291
- KBio2_006689
- Oxyphenbutazone 1000 microg/mL in Acetonitrile
- Isobutil
- Pirabutina
- 3, 4-butyl-1-(4-hydroxyphenyl)-2-phenyl-
- Portoril
- UNII-A7D84513GV
- Usaf Ge-14
- SPBio_002909
- Flogodin
- Oxifenbutazona
- S01BC02
- BPBio1_001076
- Cinophen-N
- Hydroxyphenylbutazon
- (+/-)-OXYPHENBUTAZONE ANHYDROUS
- CS-0013099
- NSC-757261
- Tanderal
- metabolitie
- Poliflogil
- Tox21_110414
- Deflogin
- Butaflogin
- SPECTRUM1500455
- DTXCID9025291
- Isobutazina
- 4-Butyl-1-(p-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione
- CHEBI:76258
- (+/-)-OXYPHENBUTAZONE MONOHYDRATE
- Prestwick1_001049
- Flogostop
- KBio2_001553
- HMS1571A20
- KBioGR_001729
- 3,5-Pyrazolidinedione, 4-butyl-1-(p-hydroxyphenyl)-2-phenyl-
- HMS2236G07
- OXYPHENBUTAZONE ANHYDROUS, (+/-)-
- HMS2091L20
- CHEMBL1228
- 4-butyl-1-(4-hydroxyphenyl)-2-phenyl-pyrazolidine-3,5-dione
- Reunabutal
- Pharmakon1600-01500455
- Butanova
- SR-05000001689-3
- HMS1920D20
- Prestwick2_001049
- Oxazolidin-Geigy
- WLN: T5VNNV EHJ BR DQ & CR & E4
- F82061
- Oxyphentamin
- Telidac
- SCHEMBL25857
- SPBio_000286
- IDI1_000302
- OPB
- CCG-38944
- BSPBio_002149
- CAS-129-20-4
- AB00052064_08
- SR-05000001689
- Oxyphenbutazone (TN)
- Oxazolioin
- MLS003373849
- M02AA04
- 3,5-Pyrazolidinedione, 4-butyl-1-(4-hydroxyphenyl)-2-phenyl
- Prestwick0_001049
- BRN 0307474
- oxifenbutazone
- 3, 4-butyl-1-(p-hydroxyphenyl)-2-phenyl-
- Oxiphenbutazonum
- HMS3373B01
- Spectrum5_000998
- Butazonic
- NCGC00094748-07
- 3,5-Pyrazolidinedione, 4-butyl-1-(4-hydroxyphenyl)-2-phenyl-
- Flogistin
- Oxyphenbutazone (INN)
- Rumapax
- Oxybuton
- EINECS 204-936-2
- BRD-A33749298-001-05-0
- NCGC00094748-03
- A7D84513GV
- NCGC00016389-01
- Infamil
- 3,5-Pyrazolidinedione, 4-butyl-1-(p-hydroxyphenyl)-2-phenyl- (VAN)
- Flopirina
- G-27202
- Oxyphenbutazone anhydrous
- CCRIS 6717
- KBio3_001649
- NS00009020
- 3,5-Dioxo-1-phenyl-2-(p-hydroxyphenyl)-4-N-butylpyrazolidene
- OXYPHENBUTAZONE MONOHYDRATE, (+/-)-
- Q4116192
- RO-04-4410
- NCGC00094748-04
- Spectrum3_000535
- NSC526053
- OXYPHENBUTAZONE [MI]
- Oxyphenbutazone, Tanderil
- AB00052064
- NSC-526053
- Flanaril
- 1-(p-Hydroxyphenyl)-2-phenyl-4-butyl-3,5-pyrazolidinedione
- KBio2_004121
- NINDS_000302
- BCP20014
- NCGC00094748-01
- Oxyphenbutazonum (INN-Latin)
- Ipabutona
- Genal
- Oxifenbutazona (INN-Spanish)
- OXYPHENBUTAZONE 4-HYDROXYPHENYLBUTAZONE
- Oxibutol
- Decanoylm-nitroaniline
- HY-B1355A
- Valioil
- Infammil
- Butanora
- HSDB 3144
- Ossifenbutazone [DCIT]
- NCGC00094748-02
- Tandalgesic
- OXYPHENBUTAZONE [HSDB]
- Spectrum4_001155
- (+/-)-Oxyphenbutazone-d9(N-butyl-d9)
- Oxyphenbutazonum [INN-Latin]
- GLXC-03195
- BRD-A33749298-001-18-3
- DA-63652
-
- MDL: MFCD00057278
- インチ: InChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3
- InChIKey: HFHZKZSRXITVMK-UHFFFAOYSA-N
- ほほえんだ: CCCCC1C(=O)N(C2C=CC=CC=2)N(C2C=CC(O)=CC=2)C1=O
計算された属性
- せいみつぶんしりょう: 324.14700
- どういたいしつりょう: 324.14739250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 454
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 6
- トポロジー分子極性表面積: 60.8Ų
じっけんとくせい
- 密度みつど: 1.241±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 124-125 ºC
- ふってん: 462.71°C (rough estimate)
- フラッシュポイント: 247.5±29.3 °C
- 屈折率: 1.6140 (estimate)
- ようかいど: ほとんど溶けない(0.071 g/l)(25ºC)、
- PSA: 60.85000
- LogP: 3.62340
- じょうきあつ: 0.0±1.3 mmHg at 25°C
- ようかいせい: エタノール/アセトン、クロロホルム/ベンゼン/エーテルに溶け、水に溶けない。水酸化ナトリウムまたは炭酸アルカリ溶液に可溶
Oxyphenbutazone セキュリティ情報
Oxyphenbutazone 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Oxyphenbutazone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-B1355A-10mM*1 mL in DMSO |
Oxyphenbutazone |
129-20-4 | 99.45% | 10mM*1 mL in DMSO |
¥1320 | 2024-07-20 | |
TRC | O876950-25mg |
Oxyphenbutazone |
129-20-4 | 25mg |
$ 204.00 | 2023-09-06 | ||
TRC | O876950-50mg |
Oxyphenbutazone |
129-20-4 | 50mg |
$ 379.00 | 2023-09-06 | ||
TRC | O876950-250mg |
Oxyphenbutazone |
129-20-4 | 250mg |
$1708.00 | 2023-05-17 | ||
TRC | O876950-100mg |
Oxyphenbutazone |
129-20-4 | 100mg |
$729.00 | 2023-05-17 | ||
ChemScence | CS-0013099-50mg |
Oxyphenbutazone |
129-20-4 | ≥99.0% | 50mg |
$600.0 | 2022-04-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65544-10mg |
Oxyphenbutazone |
129-20-4 | 98% | 10mg |
¥1241.00 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-212491-25 mg |
Oxyphenbutazone, |
129-20-4 | 25mg |
¥1,993.00 | 2023-07-11 | ||
MedChemExpress | HY-B1355A-10mg |
Oxyphenbutazone |
129-20-4 | 99.45% | 10mg |
¥1200 | 2024-07-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-212491B-100mg |
Oxyphenbutazone, |
129-20-4 | 100mg |
¥7386.00 | 2023-09-05 |
Oxyphenbutazone 関連文献
-
Krishna K. Verma,Archana Jain Analyst 1985 110 997
-
Kenneth J. Broadley,Maxime G. P. Buffat,Erica Burnell,Robin H. Davies,Xavier Moreau,Stephen Snee,Eric J. Thomas Org. Biomol. Chem. 2016 14 2057
-
Bin-Bin Cheng,Bing Yu,Chang-Wen Hu RSC Adv. 2016 6 87179
-
Huguette Fabre,Andrianandrasana Ramiaramana,Marie-Dominique Blanchin,Bernadette Mandrou Analyst 1986 111 133
-
H. Fabre,A. Ramiaramanana,M. D. Blanchin,B. Mandrou Analyst 1985 110 1289
-
Saied Belal,Afaf A. Abou El Kheir,Abdulla M. El Shanwani Analyst 1985 110 205
-
A. Abou Ouf,M. I. Walash,S. M. Hassan,S. M. El-Sayed Analyst 1980 105 169
-
Fred J. P. Feuillet,Matt Cheeseman,Mary F. Mahon,Steven D. Bull Org. Biomol. Chem. 2005 3 2976
-
9. Reactions of secondary propargylamines with heteroallenes for the synthesis of diverse heterocyclesVsevolod A. Peshkov,Olga P. Pereshivko,Anton A. Nechaev,Anatoly A. Peshkov,Erik V. Van der Eycken Chem. Soc. Rev. 2018 47 3861
-
10. Highly effective and recyclable chiral auxiliaries: a study of the synthesis and use of three 4-isopropyl-5,5-diaryloxazolidin-2-onesKaren Alexander (née Gillon),Stuart Cook,Colin L. Gibson,Alan R. Kennedy J. Chem. Soc. Perkin Trans. 1 2001 1538
Oxyphenbutazoneに関する追加情報
Recent Advances in Oxyphenbutazone (CAS 129-20-4) Research: A Comprehensive Review
Oxyphenbutazone (CAS 129-20-4), a metabolite of phenylbutazone, has been the subject of renewed interest in the chemical, biological, and pharmaceutical research communities. This nonsteroidal anti-inflammatory drug (NSAID) has historically been used for its analgesic and anti-inflammatory properties, but recent studies have explored its potential in novel therapeutic applications. This research briefing synthesizes the latest findings on Oxyphenbutazone, focusing on its pharmacological mechanisms, clinical applications, and emerging research directions.
Recent pharmacological studies have elucidated the molecular mechanisms underlying Oxyphenbutazone's anti-inflammatory effects. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that Oxyphenbutazone exhibits selective inhibition of cyclooxygenase-2 (COX-2) with an IC50 of 1.8 μM, while showing minimal activity against COX-1 at therapeutic concentrations. This selectivity profile suggests potential advantages over traditional NSAIDs in terms of gastrointestinal safety. Furthermore, structural analysis using X-ray crystallography has revealed unique binding interactions between Oxyphenbutazone and the COX-2 active site, providing insights for the design of next-generation anti-inflammatory agents.
In the field of oncology, surprising findings have emerged regarding Oxyphenbutazone's potential as an adjuvant therapy. A 2024 study in Cancer Research reported that Oxyphenbutazone enhances the efficacy of certain chemotherapeutic agents by modulating P-glycoprotein-mediated drug efflux in multidrug-resistant cancer cell lines. The compound (129-20-4) was shown to increase intracellular accumulation of doxorubicin by 42% in resistant breast cancer cells at concentrations achievable with standard dosing. These findings have sparked interest in repurposing Oxyphenbutazone for combination cancer therapies, particularly in treatment-resistant malignancies.
Metabolic studies have provided new insights into Oxyphenbutazone's pharmacokinetic profile. Advanced analytical techniques, including LC-MS/MS, have identified previously unknown metabolites in human hepatocyte models. The major metabolic pathways involve hydroxylation at the butyl side chain and subsequent glucuronidation, with significant interspecies differences noted in metabolic rates. These findings, published in Drug Metabolism and Disposition (2023), have important implications for predicting drug-drug interactions and optimizing dosing regimens in diverse patient populations.
From a formulation perspective, innovative drug delivery systems for Oxyphenbutazone are being developed to overcome its poor aqueous solubility. Recent work in the International Journal of Pharmaceutics described a nanocrystal formulation that improves oral bioavailability by 3.2-fold compared to conventional tablets. Additionally, transdermal patches incorporating Oxyphenbutazone have shown promise in preclinical models for localized anti-inflammatory effects with reduced systemic exposure.
Safety concerns remain an active area of investigation, particularly regarding the hematological effects historically associated with Oxyphenbutazone. Contemporary epidemiological studies using large healthcare databases have provided more nuanced risk assessments, suggesting that the incidence of serious adverse events may be lower than previously estimated when used at recommended doses in appropriate patient populations. However, researchers emphasize the need for careful patient selection and monitoring, especially in long-term use scenarios.
In conclusion, Oxyphenbutazone (129-20-4) continues to reveal unexpected pharmacological properties and therapeutic potential beyond its traditional uses. The compound serves as an intriguing example of how rigorous scientific investigation can uncover new value in established pharmaceutical agents. Future research directions likely to gain attention include its potential in neurodegenerative diseases, given recent findings of neuroprotective effects in cellular models, and further exploration of its chemosensitization properties in oncology applications.
129-20-4 (Oxyphenbutazone) 関連製品
- 50-33-9(Phenylbutazone)
- 1189693-23-9(Oxyphenbutazone-d9)
- 4297-92-1(Phenylbutazone)
- 2210-63-1(Mofebutazone)
- 7081-38-1(Oxyphenbutazone Hydrate)
- 1203218-51-2(N-(1H-1,3-benzodiazol-2-yl)methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxamide)
- 1226454-74-5(2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)
- 2228517-86-8(5-(1-bromopropan-2-yl)-2-fluorobenzonitrile)
- 321998-08-7((E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine)
- 1013792-05-6((3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid)
